molecular formula C8H11NO2 B070132 2-(Aminomethyl)-5-methoxyphenol CAS No. 164515-08-6

2-(Aminomethyl)-5-methoxyphenol

Cat. No.: B070132
CAS No.: 164515-08-6
M. Wt: 153.18 g/mol
InChI Key: ALHCLEQKEZOJIY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methoxyphenol is a versatile phenolic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features both an aminomethyl group and a methoxy-substituted phenol, a structural motif that makes it a valuable precursor or intermediate in the synthesis of more complex bioactive molecules. Its primary research applications include serving as a key building block for the development of novel catecholamine analogs, potential ligands for neurotransmitter receptors, and compounds for investigating oxidative stress pathways. The presence of the aminomethyl group allows for further functionalization, such as amide bond formation or conjugation, while the methoxyphenol core can impart antioxidant properties. Researchers utilize this compound to study its potential effects on enzymatic systems, including those involving monoamine oxidases and catechol-O-methyltransferases (COMT), providing insights into neurotransmitter metabolism and the development of new pharmacological tools. Its well-defined structure and high purity are critical for ensuring reproducibility in synthetic and biological assays, making it an essential reagent for advancing projects in drug discovery and biochemical probing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHCLEQKEZOJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405043
Record name 2-(aminomethyl)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164515-08-6
Record name 2-(aminomethyl)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 2 Aminomethyl 5 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 2-(aminomethyl)-5-methoxyphenol, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the aminomethyl group protons.

In a typical ¹H NMR spectrum of a related compound, 4-((benzylamino)methyl)-2-methoxyphenol, run in CDCl₃ at 500 MHz, the signals for the aromatic protons appear in the downfield region, characteristic of their deshielded environment. chegg.com The protons of the methoxy group (-OCH₃) typically present as a sharp singlet, while the protons of the aminomethyl group (-CH₂NH₂) exhibit a singlet or, depending on the solvent and concentration, may show coupling to the amine proton.

Predicted ¹H NMR data for a similar compound in D₂O at 800 MHz shows a complex pattern of signals. hmdb.ca While specific assignments for this compound are not explicitly detailed in the provided results, general principles of ¹H NMR suggest the aromatic protons would appear as multiplets or distinct doublets and doublets of doublets, depending on their coupling relationships. The methylene (B1212753) (-CH₂-) protons of the aminomethyl group and the methyl (-CH₃) protons of the methoxy group would each give rise to a singlet, with their chemical shifts influenced by the electronic effects of the adjacent functional groups.

Table 1: Predicted ¹H NMR Data for a Related Compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H Downfield region Multiplet/Doublets
Methoxy (-OCH₃) ~3.8 Singlet
Aminomethyl (-CH₂-) ~3.7 Singlet

Note: This is a generalized prediction based on similar structures. Actual values may vary.

Carbon-13 (¹³C) NMR Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR data for a related compound in H₂O at 1000 MHz indicates the presence of several distinct carbon environments. hmdb.ca The aromatic carbons typically resonate in the range of 110-160 ppm. The carbon of the methoxy group (-OCH₃) is expected to appear around 55-60 ppm, while the carbon of the aminomethyl group (-CH₂NH₂) would likely be found in the 40-50 ppm region.

Table 2: Representative ¹³C NMR Chemical Shifts for Functional Groups in Similar Compounds

Carbon Type Typical Chemical Shift Range (ppm)
Aromatic C-O 145 - 160
Aromatic C-N 140 - 150
Unsubstituted Aromatic C 110 - 130
Methoxy (-OCH₃) 55 - 60
Aminomethyl (-CH₂-) 40 - 50

Note: These are typical ranges and can be influenced by the specific substitution pattern and solvent.

Advanced NMR Techniques for Stereochemical Elucidation

While ¹H and ¹³C NMR provide the basic framework, advanced NMR techniques would be necessary for a complete stereochemical elucidation, although for an achiral molecule like this compound, this is less critical. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. For example, HMBC would show correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached, as well as between the aminomethyl protons and the aromatic ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3400 cm⁻¹ is typically associated with O-H stretching of the phenolic group and N-H stretching of the amine group. researchgate.net Asymmetric and symmetric stretching vibrations of the -CH₂ and -CH₃ groups are expected around 2927 cm⁻¹. researchgate.net

The C-O stretching of the methoxy group and the phenolic C-O stretching would likely appear in the fingerprint region, with a strong band around 1032 cm⁻¹ being indicative of C-O stretching in phenolic compounds. researchgate.net Aromatic C-C skeletal vibrations are expected to produce bands around 1513 cm⁻¹. researchgate.net The out-of-plane bending vibrations of aromatic C-H bonds typically appear at lower wavenumbers, for instance around 831 cm⁻¹. researchgate.net In the FT-IR spectra of similar methoxy species, C-H stretching bands are observed around 2924 and 2817 cm⁻¹, and the C-O stretching vibration of on-top methoxy species is seen near 1100 cm⁻¹. researchgate.net For amine compounds, a broad doublet peak between 3340–3200 cm⁻¹ is characteristic of the -NH₂ vibration. nih.gov

Table 3: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H / Amine N-H Stretching 3200 - 3400 (broad)
Aromatic C-H Stretching ~3050
Aliphatic C-H (-CH₂, -CH₃) Stretching ~2927, ~2854
Aromatic C=C Skeletal Vibration ~1513
Phenolic C-O / Methoxy C-O Stretching ~1100, ~1032
Aromatic C-H Out-of-plane Bending ~831

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. While specific FT-Raman data for this compound was not found in the provided search results, general principles can be applied. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the aromatic ring would be a prominent feature. The C-H stretching vibrations of the aromatic and aliphatic groups would also be observable. The C-O stretching of the methoxy group would also give a characteristic signal. For a related compound, 5-amino-2-methoxyphenol, Raman spectral data is available, which would show similar characteristic peaks. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the determination of the exact molecular mass of a compound, allowing for the unequivocal calculation of its elemental formula. For this compound, the precise mass is a critical piece of data for its identification. The calculated monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element, is 153.078978594 Da. nih.gov This high-precision value is instrumental in distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₈H₁₁NO₂ nih.gov
Molecular Weight 153.18 g/mol nih.gov

This interactive table provides key high-resolution mass spectrometry data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that separates compounds in a mixture via liquid chromatography and subsequently analyzes them by mass spectrometry. For the analysis of this compound, a reversed-phase HPLC method would typically be employed for separation, followed by detection using an electrospray ionization (ESI) source in the mass spectrometer. lcms.cznih.gov

In positive ion mode, the molecule is expected to readily form a protonated molecular ion [M+H]⁺ with an m/z of approximately 154.086. Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would induce fragmentation, providing structural information. Common fragmentation pathways for benzylamines and phenols include the loss of ammonia (B1221849) (NH₃), water (H₂O), and cleavage of the bond between the aromatic ring and the aminomethyl group.

Table 2: Predicted LC-MS Adducts and Collision Cross Section (CCS) for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 154.08626 130.1
[M+Na]⁺ 176.06820 138.5

This interactive table shows predicted adducts and their calculated collision cross sections, which are important parameters in LC-MS identification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. yale.eduwiley.comyoutube.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Analysis

A thorough review of published scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, experimental data regarding its crystal system, space group, and unit cell dimensions are not available at this time. Such an analysis would first require the successful growth of single crystals of the compound suitable for X-ray diffraction. yale.edu

Intermolecular Interactions and Hydrogen Bonding Networks

Without an experimentally determined crystal structure, a definitive analysis of the intermolecular interactions and hydrogen bonding network for this compound in the solid state cannot be conducted. However, based on its molecular structure, it can be predicted that the primary intermolecular interactions would be hydrogen bonds. The phenolic hydroxyl (-OH) group and the primary amine (-NH₂) group are both excellent hydrogen bond donors and acceptors. It is highly probable that these functional groups would participate in an extensive network of O-H···N, N-H···O, and potentially O-H···O hydrogen bonds, which would govern the molecular packing in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. youtube.comyoutube.com For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions of the benzene (B151609) ring.

Specific experimental UV-Vis absorption data, such as the wavelength of maximum absorbance (λmax) and molar absorptivity values for this compound, are not available in the surveyed scientific literature. The positions and intensities of the absorption bands would be influenced by the electron-donating effects of the hydroxyl, aminomethyl, and methoxy substituents on the aromatic ring. researchgate.net The spectrum is also sensitive to the pH and polarity of the solvent, as these can affect the protonation state of the amino and hydroxyl groups.

Chemical Reactivity and Derivatization of 2 Aminomethyl 5 Methoxyphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-(Aminomethyl)-5-methoxyphenol is a prime site for electrophilic attack and can undergo several key reactions. O-alkylation is a common transformation, introducing an alkyl group to form an ether linkage. This reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. researchgate.netresearchgate.net The choice of alkylating agent and reaction conditions can be tailored to achieve selective O-alkylation over N-alkylation of the aminomethyl group. researchgate.net For instance, protection of the amino group, often with a benzaldehyde (B42025) to form a Schiff base, allows for the selective alkylation of the hydroxyl group. researchgate.netresearchgate.net Subsequent hydrolysis can then restore the primary amine. researchgate.net Another approach involves using specific catalysts to favor the formation of monoalkylated products over polyalkylated ones. google.com

Table 1: Representative O-Alkylation Reactions of Phenolic Scaffolds
ReactantReagentProduct TypeKey Transformation
AminophenolAlkyl Halide (e.g., n-pentyl bromide)O-AlkylaminophenolFormation of an ether linkage at the phenolic oxygen. researchgate.net
p-MethoxyphenolIsobutylene / Phosphoric AcidMonoalkylated p-methoxyphenolIntroduction of a tertiary butyl group onto the aromatic ring, influenced by the hydroxyl group. google.com
N-protected o-(aminomethyl)phenolAlkylating AgentO-Alkylated derivativeSN2-type alkylation of the phenol (B47542). researchgate.net

Transformations of the Primary Aminomethyl Moiety

The primary aminomethyl group is a versatile handle for a variety of chemical transformations. It can readily undergo N-acylation with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other synthetic steps or to introduce specific functionalities. libretexts.org Furthermore, the primary amine can react with aldehydes or ketones to form Schiff bases (imines). nih.gov These imines can be subsequently reduced to secondary amines, providing a route to N-substituted derivatives.

The aminomethyl group also makes the parent molecule a suitable substrate for reactions like the Mannich reaction, a three-component condensation involving an amine, formaldehyde (B43269) (or another aldehyde), and a compound with an acidic proton. wikipedia.orgnih.gov While this compound itself would not be the typical substrate providing the active hydrogen, its derivatives could be synthesized using related Mannich-type strategies, or the aminomethyl group itself can be installed via a Mannich reaction on a precursor phenol. organic-chemistry.orgnih.gov

Table 2: Key Transformations of the Aminomethyl Group
Reaction TypeReagentsFunctional Group FormedSignificance
N-AcylationAcyl chloride, AnhydrideAmideProtection of the amine, introduction of new functionalities. libretexts.org
Imination (Schiff Base Formation)Aldehyde, KetoneImine (-C=N-)Intermediate for the synthesis of N-substituted derivatives. nih.gov
Mannich ReactionAldehyde, Carbonyl Compoundβ-Amino-carbonyl compound (Mannich base)Formation of carbon-carbon bonds and introduction of complex side chains. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution on the Phenol Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating hydroxyl, methoxy (B1213986), and to a lesser extent, the aminomethyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. mnstate.edu The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The directing effects of the substituents on this compound are as follows:

Hydroxyl (-OH): Strongly activating, ortho-, para-directing.

Methoxy (-OCH₃): Strongly activating, ortho-, para-directing.

Aminomethyl (-CH₂NH₂): Weakly activating, ortho-, para-directing. The amino group itself is a strong activator, but its effect is transmitted through the methylene (B1212753) spacer. In acidic conditions, protonation of the amino group would convert it into a deactivating, meta-directing -CH₂NH₃⁺ group. libretexts.org

The positions open for substitution are C-3, C-4, and C-6. The final regiochemical outcome of an EAS reaction will depend on the interplay of the electronic and steric effects of these groups and the reaction conditions.

Table 3: Common Electrophilic Aromatic Substitution Reactions Applicable to Activated Phenols
ReactionTypical ReagentsElectrophileIntroduced Group
NitrationHNO₃/H₂SO₄NO₂⁺ (Nitronium ion)-NO₂
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Br⁺ or Cl⁺-Br or -Cl
SulfonationFuming H₂SO₄SO₃-SO₃H
Friedel-Crafts AlkylationR-Cl/AlCl₃R⁺ (Carbocation)-R (Alkyl group)
Friedel-Crafts AcylationRCOCl/AlCl₃RCO⁺ (Acylium ion)-COR (Acyl group)

Formation of Metal Complexes with Aminomethylphenol Scaffolds

Compounds bearing both a phenolic hydroxyl group and an amino group, such as this compound, are excellent ligands for the formation of coordination compounds with a wide range of metal ions. researchgate.netmdpi.com The nitrogen atom of the amino group and the oxygen atom of the phenoxide (formed upon deprotonation) can act as donor atoms, chelating to a central metal ion to form stable ring structures. scirp.orgyoutube.com This class of ligands is often referred to as "aminophenolates."

The coordination chemistry of such ligands is rich and varied, with the resulting metal complexes exhibiting diverse geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the coordination number. scirp.orgyoutube.com For example, studies on related aminomethyl-functionalized macrocycles have shown that copper(II) can form pentacoordinate square-based pyramidal complexes, while nickel(II) and chromium(III) tend to form hexacoordinated octahedral complexes. scirp.org The specific structure of this compound allows it to act as a bidentate ligand, coordinating through the amino nitrogen and the phenolic oxygen. These metal complexes can possess interesting catalytic, magnetic, and optical properties. researchgate.netnih.gov

Table 4: Examples of Metal Complexes with Aminophenol-type Ligands
Metal IonLigand TypeResulting Complex GeometryReference
Cu(II)5-aminomethyl- masterorganicchemistry.comaneN4Pentacoordinate (Square-based pyramidal) scirp.org
Ni(II)5-aminomethyl- masterorganicchemistry.comaneN4Hexacoordinated (Octahedral) scirp.org
Cr(III)5-aminomethyl- masterorganicchemistry.comaneN4Hexacoordinated (Octahedral) scirp.org
Zn(II)Schiff base of 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenolTetrahedral (inferred from spectral data) nih.gov

Computational Chemistry Approaches for 2 Aminomethyl 5 Methoxyphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. mdpi.com It is widely employed to determine molecular geometries, electronic properties, and reactivity parameters. nih.govmdpi.com For 2-(Aminomethyl)-5-methoxyphenol, DFT calculations can elucidate its fundamental chemical characteristics. The calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. mjcce.org.mk

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. chemijournal.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comsemanticscholar.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). semanticscholar.org

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound

Parameter Value (eV) Formula
EHOMO -5.432 -
ELUMO -0.215 -
Energy Gap (ΔE) 5.217 ELUMO - EHOMO
Ionization Potential (I) 5.432 -EHOMO
Electron Affinity (A) 0.215 -ELUMO
Electronegativity (χ) 2.824 (I + A) / 2
Chemical Hardness (η) 2.609 (I - A) / 2

Note: The values presented are hypothetical and representative for a molecule of this type, calculated using DFT.

Fukui indices are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices are derived from changes in electron density and help pinpoint which atoms are most likely to participate in a chemical reaction. mjcce.org.mk For this compound, the Fukui functions would likely indicate the nitrogen atom of the aminomethyl group and specific carbons on the phenyl ring as susceptible to electrophilic attack, while the phenolic oxygen would be a likely site for nucleophilic attack.

Vibrational frequency calculations are a valuable tool for interpreting and predicting infrared (IR) and Raman spectra. q-chem.com By calculating the harmonic vibrational frequencies using DFT, one can assign the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. researchgate.netijrte.org

The predicted vibrational spectrum for this compound would show characteristic frequencies for its functional groups. For instance, the O-H stretching of the phenol (B47542) group is expected in the 3200-3550 cm⁻¹ range, while N-H stretching vibrations of the amine group would also appear in this region. ijrte.org Aromatic C-H stretching vibrations typically occur between 3100 and 3000 cm⁻¹. ijrte.org The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, improving the agreement with experimental data. mdpi.com

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(O-H) 3540 Phenolic O-H stretch
ν(N-H) 3410, 3325 Amine N-H asymmetric & symmetric stretch
ν(C-H)aromatic 3080 - 3010 Aromatic C-H stretch
ν(C-H)aliphatic 2980, 2910 Methylene (B1212753) & Methyl C-H stretch
δ(N-H) 1615 Amine N-H scissoring
ν(C=C) 1590, 1480 Aromatic C=C ring stretch
δ(O-H) 1350 Phenolic O-H in-plane bend
ν(C-O) 1250 Aryl-O stretch (methoxy & phenol)

Note: These are representative frequencies based on DFT calculations for similar molecules.

Most flexible molecules, including this compound, can exist in multiple spatial arrangements or conformations. A conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers between them. cwu.edu This is achieved by systematically rotating the molecule's rotatable bonds (e.g., the C-C bond of the aminomethyl group and the C-O bonds of the methoxy (B1213986) and hydroxyl groups) and calculating the potential energy at each step. nih.gov

The resulting potential energy surface (PES) reveals the global minimum energy conformer, which is the most populated conformation at equilibrium, as well as other local minima. nih.gov Understanding the conformational landscape is crucial because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. nih.gov Computational methods can effectively screen for stable conformers and predict their relative energies and populations. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.comuq.edu.au This method is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target.

Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding site. Each of these "poses" is then evaluated by a scoring function that estimates the binding affinity (or binding energy) of the complex. mdpi.com The pose with the best score is predicted to be the most likely binding mode. uq.edu.au

The binding affinity is a measure of the strength of the interaction between the ligand and the target. A lower binding energy (often expressed in kcal/mol) indicates a more stable complex and a higher affinity. researchgate.net Docking simulations can rank different potential ligands based on their predicted binding affinities, helping to prioritize compounds for further experimental testing.

Table 3: Hypothetical Docking Results for this compound with a Target Receptor

Parameter Value
Predicted Binding Affinity -8.5 kcal/mol
Estimated Inhibition Constant (Ki) 150 nM
Number of Hydrogen Bonds 3

Note: These values are hypothetical and would depend on the specific protein target used in the simulation.

A detailed analysis of the predicted binding mode reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and binding specificity.

Hydrogen Bonding: The hydroxyl and amino groups of this compound are potent hydrogen bond donors, while the oxygen atoms of the hydroxyl and methoxy groups can act as acceptors. Docking simulations can identify potential hydrogen bonds with polar amino acid residues (e.g., Aspartic Acid, Serine, Asparagine) in the binding site. researchgate.netresearchgate.net

Pi-Pi Stacking: The aromatic phenyl ring of the molecule can engage in π-π stacking interactions with the aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.govnih.gov These interactions, which can be in a face-to-face or T-shaped arrangement, contribute significantly to the binding energy. nih.gov

Table 4: Potential Non-Covalent Interactions of this compound in a Binding Site

Interaction Type Ligand Group Potential Receptor Residue Distance (Å)
Hydrogen Bond (Donor) Phenolic -OH Aspartic Acid (Side Chain O) 2.8
Hydrogen Bond (Donor) Amino -NH₂ Serine (Side Chain O) 3.1
Hydrogen Bond (Acceptor) Methoxy -O- Tyrosine (Side Chain OH) 2.9

Note: The listed residues and distances are illustrative examples of interactions that could be predicted by a molecular docking study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational dynamics, structural stability, and interactions with its environment, such as a solvent. mdpi.com

| Simulation Time | 200 ns | The total time over which the molecular motion is simulated. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govacs.org The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution of a specific molecule to the electron density is dominant. This analysis allows for the detailed examination of close contacts between neighboring molecules. acs.org

Given the functional groups, significant contributions from O···H, N···H, and H···H contacts would be expected. The hydroxyl and amine groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl, methoxy groups, and the nitrogen atom can act as acceptors. The analysis would quantify the percentage of the Hirshfeld surface area corresponding to each type of interaction. For example, a high percentage of O···H contacts would confirm the prevalence of strong hydrogen bonding involving the hydroxyl group. nih.gov

Table 2: Illustrative Hirshfeld Surface Analysis Data for this compound

Interaction Type Contribution (%) Description
H···H 45.5% Represents contacts between hydrogen atoms, typically the most abundant type of contact. nih.gov
O···H / H···O 28.2% Indicates the presence of significant hydrogen bonding involving oxygen atoms.
C···H / H···C 18.8% Relates to weaker C-H···π or other van der Waals interactions.
N···H / H···N 6.5% Corresponds to hydrogen bonding involving the aminomethyl group.

| Other | 1.0% | Includes minor contributions from other types of atomic contacts like C···C or O···N. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define chemical concepts such as atoms, chemical bonds, and molecular structure. rsc.orgresearchgate.net A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide insight into the nature and strength of the chemical bonds. researchgate.net

For this compound, QTAIM analysis would be used to characterize both the covalent bonds within the molecule and any potential intramolecular hydrogen bonds. For instance, an intramolecular hydrogen bond might form between the phenolic hydroxyl group and the nitrogen of the aminomethyl group. The presence of a bond path and a BCP between the hydrogen and the acceptor atom would confirm such an interaction.

The values of ρ and ∇²ρ at the BCP are particularly informative. A relatively high value of ρ indicates a significant accumulation of electron density, typical of covalent bonds. The sign of the Laplacian indicates the nature of the interaction: ∇²ρ < 0 for shared-shell (covalent) interactions and ∇²ρ > 0 for closed-shell interactions, such as hydrogen bonds and van der Waals forces. rsc.orgresearchgate.net

Table 3: Representative QTAIM Parameters for Selected Bonds in this compound

Bond / Interaction Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.) Interpretation
C-C (aromatic) 0.295 -0.780 Typical shared-shell interaction (covalent bond).
C-O (phenol) 0.250 -0.550 Covalent bond with polar character.
O-H (phenol) 0.340 -1.950 Strong, polar covalent bond.
C-N (amine) 0.230 -0.480 Covalent bond.

| O-H···N (intramolecular) | 0.025 | +0.095 | Closed-shell interaction, characteristic of a hydrogen bond. rsc.org |

Biological and Pharmacological Investigations of 2 Aminomethyl 5 Methoxyphenol Analogs

Enzyme Inhibition Studies

Research into the therapeutic potential of 2-(Aminomethyl)-5-methoxyphenol analogs has largely concentrated on their ability to inhibit various enzymes implicated in a range of diseases. These studies are crucial for understanding the structure-activity relationships that govern the inhibitory potency and selectivity of these compounds.

Targeting Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease. nih.govnih.govmdpi.com

Analogs of this compound, specifically Schiff base derivatives, have been synthesized and evaluated for their anticholinesterase properties. One such study investigated a series of Schiff bases containing phenol (B47542) rings. nih.gov Among the synthesized compounds, (E)-5-(((4-(dimethylamino)phenyl)imino)methyl)-2-methoxyphenol demonstrated notable inhibitory activity against both AChE and BChE. nih.gov The presence of the methoxy (B1213986) and hydroxyl groups on the phenol ring, combined with the imine linkage and the dimethylamino substituent, appears to be crucial for its interaction with the active sites of these enzymes. nih.gov

CompoundTarget EnzymeIC50 (nM)Reference
(E)-5-(((4-(dimethylamino)phenyl)imino)methyl)-2-methoxyphenolAcetylcholinesterase (AChE)16.11 nih.gov
Butyrylcholinesterase (BChE)21.15 nih.gov

Inhibition of Carbonic Anhydrase Isoforms (hCA I, hCA II)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The cytosolic isoforms, human carbonic anhydrase I and II (hCA I and hCA II), are involved in numerous physiological processes, and their inhibition has therapeutic applications.

The same Schiff base derivatives of methoxyphenol evaluated for cholinesterase activity were also tested for their ability to inhibit these CA isoforms. nih.gov The compound (E)-5-(((4-(dimethylamino)phenyl)imino)methyl)-2-methoxyphenol was found to be a potent inhibitor of both hCA I and hCA II. nih.gov This dual inhibition profile suggests that such analogs could be explored for conditions where modulating the activity of these ubiquitous enzymes is beneficial.

CompoundTarget EnzymeIC50 (nM)Reference
(E)-5-(((4-(dimethylamino)phenyl)imino)methyl)-2-methoxyphenolHuman Carbonic Anhydrase I (hCA I)26.08 nih.gov
Human Carbonic Anhydrase II (hCA II)31.11 nih.gov

Modulation of Oxidoreductases (Xanthine Oxidase, 5-Lipoxygenase)

Oxidoreductases such as Xanthine (B1682287) Oxidase (XO) and 5-Lipoxygenase (5-LOX) are key enzymes in inflammatory pathways and are considered important therapeutic targets. nih.gov

Xanthine Oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.org Overactivity of XO leads to hyperuricemia, a precursor to gout. frontiersin.org While specific inhibitory data for this compound analogs against XO is not extensively documented, the broader class of phenolic compounds has been widely studied. nih.govnih.gov Flavonoids and phenolic acids have demonstrated XO inhibitory activity, which is often linked to the arrangement of hydroxyl groups on the phenol ring. nih.gov For instance, compounds like caffeic acid have shown inhibitory potential against XO. frontiersin.org

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.gov Inhibition of 5-LOX is a valuable strategy for treating inflammatory conditions. Research has shown that 2-benzylaminophenols, which are structurally related to 2-(aminomethyl)phenols, are highly potent inhibitors of 5-lipoxygenase, with IC50 values in the nanomolar range. frontiersin.org

Glycosidase Enzyme Inhibition (α-Glucosidase)

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simple sugars like glucose. biorxiv.org Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, a key goal in managing type 2 diabetes. biorxiv.orgyoutube.com

Methoxy-substituted Schiff bases have been investigated for their antidiabetic potential through α-glucosidase inhibition. nih.gov Two such compounds, designated MK1 and MK2 , demonstrated significant inhibitory activity against the α-glucosidase enzyme. nih.gov Their effectiveness highlights the potential of the methoxy-phenol scaffold in designing new α-glucosidase inhibitors. nih.gov

CompoundTarget EnzymeIC50 (µg/mL)Reference
MK1α-Glucosidase281.29 nih.gov
MK2204.69 nih.gov

Inhibition of Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are essential enzymes in bacterial cell wall synthesis, specifically for the cross-linking of peptidoglycan. nih.govyoutube.com They are the primary targets of β-lactam antibiotics. youtube.com The search for non-β-lactam PBP inhibitors is a critical area of research to combat antibiotic resistance. nih.gov

While direct experimental data on the inhibition of PBPs by this compound or its immediate analogs is limited in the reviewed literature, computational studies have explored the potential of the broader class of phenolics as PBP modulators. An in silico study screened phenolic compounds against PBP2x of Streptococcus pneumoniae, a key resistance determinant. nih.gov This research suggested that the hydroxyl groups on the benzene (B151609) ring of phenolics can enhance binding to proteins like PBPs. nih.gov However, specific experimental validation and inhibitory concentrations for methoxyphenol-based compounds against PBPs remain to be determined.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils. mdpi.com It plays a role in inflammatory processes and the pathogenesis of diseases like atherosclerosis through the generation of reactive oxidants. mdpi.com

Derivatives of methoxyphenol have been identified as potent, reversible inhibitors of MPO. mdpi.com In one study, analogs based on the ferulic acid scaffold (a methoxyphenol derivative) were synthesized and evaluated. Two lead compounds, 2a and 3 , showed significant MPO inhibition with IC50 values in the low micromolar and sub-micromolar range, respectively. mdpi.com Structural modifications, such as converting the carboxylic acid in compound 2a to an ester (compound 2b), led to a dramatic decrease in inhibitory activity, underscoring the specific structural requirements for potent MPO inhibition. mdpi.com

CompoundTarget EnzymeIC50 (µM)Reference
Compound 2aMyeloperoxidase (MPO)0.9 mdpi.com
Compound 38.5 mdpi.com
Compound 2b (ester of 2a)75 mdpi.com

Other Enzyme Targets (e.g., Tyrosinase, Cathepsin K, Monoamine Oxidase)

Tyrosinase: Tyrosinase is a critical copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. Its inhibition is a key strategy for developing depigmentation agents for cosmetic and therapeutic use. While direct studies on this compound are scarce, research on structurally related phenol derivatives provides insight. For instance, thiamidol, a resorcinyl-thiazole derivative, has been identified as a highly potent inhibitor of human tyrosinase with a half-maximal inhibitory concentration (IC50) of 1.1 µmol/L. nih.gov In contrast, it only weakly inhibits mushroom tyrosinase (IC50 = 108 µmol/L), highlighting significant differences between the human and fungal enzymes. nih.gov Other compounds, such as gallic acid (3,4,5-trihydroxybenzoate), show much weaker inhibitory activity against mushroom tyrosinase, with an IC50 value of 4500 μM. nih.gov The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. researchgate.net

Cathepsin K: Cathepsin K is a cysteine protease predominantly found in osteoclasts and is a primary target for the development of therapeutics for osteoporosis due to its role in bone resorption. Research has focused on various classes of inhibitors, though information on direct analogs of this compound is limited.

Monoamine Oxidase (MAO): Monoamine oxidases A and B are crucial enzymes in the metabolic pathways of neurotransmitters. Analogs of this compound, particularly those based on a 2-acetylphenol scaffold, have been investigated as potent and selective MAO inhibitors. A series of C5-substituted 2-acetylphenol analogs demonstrated significant inhibitory activity, generally with a strong preference for the MAO-B isoform. nih.gov This selectivity is considered advantageous for treating neurodegenerative conditions like Parkinson's disease, as it may reduce the risk of tyramine-induced hypertensive crises associated with MAO-A inhibition. nih.gov

For example, several benzyloxy-substituted 2-acetylphenol analogs exhibit IC50 values for MAO-B inhibition in the low nanomolar range. nih.gov Similarly, 5-phenoxy-8-aminoquinoline analogs have been shown to be potent inhibitors of both MAO-A and MAO-B, with a notable selectivity for MAO-B. One such analog, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine, inhibited MAO-B with an IC50 value of 150 nM. nih.gov

Inhibition of Monoamine Oxidase (MAO) by Phenolic Analogs

Compound ClassTargetIC50 (µM)SelectivityReference
C5-Benzyloxy-Substituted 2-Acetylphenol AnalogsMAO-B0.0013 - 0.054High for MAO-B nih.gov
5-(4-Trifluoromethylphenoxy)-4-methylprimaquineMAO-B0.150Selective for MAO-B nih.gov
C5-(n-butoxy)-2-Acetylphenol AnalogMAO-B0.103- nih.gov
C5-(n-heptyloxy)-2-Acetylphenol AnalogMAO-B0.156- nih.gov

Receptor Binding and Agonist/Antagonist Studies

Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1), or capsaicin (B1668287) receptor, is an ion channel involved in detecting noxious stimuli, including heat and pain. wikipedia.org Its ligands often feature a vanilloid moiety (a 4-hydroxy-3-methoxybenzyl group), which is structurally related to the 5-methoxyphenol core. While capsaicin and its analogs are lipophilic and can act on intracellular binding sites of the TRPV1 channel, other compounds can also modulate its activity. nih.gov The antagonist iodo-resiniferatoxin (I-RTX) has been shown to be a high-affinity antagonist at the rat TRPV1 receptor, inhibiting capsaicin-induced mobilization of intracellular Ca2+ in rat trigeminal neurons with an IC50 of 0.87 nM and in HEK293 cells expressing human TRPV1 with an IC50 of 0.071 nM. nih.gov

Binding to Dopamine (B1211576) (DRD2) and Muscarinic (M1R) Receptors

Dopamine (DRD2) Receptors: The dopamine D2 receptor is a key target for antipsychotic medications. Atypical antipsychotics often exhibit high affinity for both D2 and serotonin (B10506) 5-HT2A receptors. nih.gov Studies on various heterocyclic compounds have explored their binding affinities. For instance, certain enantiomers of N-substituted 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles, while not direct analogs, have been evaluated for their D2 receptor affinity. The compound (7S,10R)-8, a fluoro-substituted derivative, showed a high affinity for the 5-HT2 receptor (Ki = 0.80 nM) and also bound to the D2 receptor. nih.gov

Muscarinic (M1R) Receptors: The M1 muscarinic acetylcholine receptor is implicated in cognitive function and is a target for treating neurological disorders. The affinity of various antagonists has been characterized. Functionalized congeners of the M1-selective antagonist telenzepine (B1681252) bind to the receptor with high affinity. A (p-aminophenyl)-acetyl derivative of telenzepine, for example, displayed a Ki value of 0.29 nM at muscarinic receptors in the rat forebrain, which are predominantly of the m1 subtype. nih.gov Another biotin-conjugated derivative showed a Ki value of 0.60 nM at m2-receptors. nih.gov

Receptor Binding Affinities of Related Compounds

CompoundReceptorBinding Affinity (Ki)Reference
(7S,10R)-8 (Fluoro-iminocyclohept[b]indole)5-HT20.80 nM nih.gov
Telenzepine Derivative (p-aminophenyl-acetyl)M1 Muscarinic (rat forebrain)0.29 nM nih.gov
Telenzepine Derivative (Biotin conjugate)M2 Muscarinic0.60 nM nih.gov

In Vitro Biological Activity Assessment

Antioxidant Properties

The antioxidant potential of phenolic compounds is well-documented, often attributed to their ability to scavenge free radicals. The activity of various methoxyphenol derivatives and plant extracts containing such compounds has been evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. The IC50 value, representing the concentration required to scavenge 50% of the radicals, is a common metric for antioxidant strength. For example, some plant extracts rich in phenolic compounds exhibit strong antioxidant activity with low IC50 values. nih.govresearchgate.net The ethyl acetate (B1210297) fraction of Macaranga hypoleuca leaves showed very strong antioxidant activity in the DPPH assay with an IC50 value of 14.31 mg/L. e3s-conferences.org

Anti-inflammatory Effects

Analogs of this compound have demonstrated notable anti-inflammatory properties in vitro. The compound 2'-Hydroxy-5'-Methoxyacetophenone (2H5M), which is structurally very similar, was shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 and RAW264.7 macrophage cells. nih.gov It significantly inhibited the production of nitric oxide (NO) and suppressed the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Further investigation revealed that these effects were mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, as well as the suppression of the NF-κB signaling pathway. nih.gov Lipopolysaccharide (LPS) is known to induce cellular oxidative stress and can trigger inflammatory responses that lead to tissue damage. nih.gov

In Vitro Anti-inflammatory Activity of a Methoxyphenol Analog

CompoundCell LineStimulusObserved EffectsReference
2'-Hydroxy-5'-Methoxyacetophenone (2H5M)BV-2 and RAW264.7LPSInhibited NO and TNF-α production; Suppressed iNOS and COX-2 expression nih.gov

Antimicrobial and Antifungal Evaluations

Analogs of this compound, particularly those incorporating the methoxyphenol moiety, have been the subject of numerous studies to determine their efficacy against various microbial and fungal pathogens. The inherent chemical properties of these compounds, often shared with naturally occurring phytochemicals, are thought to contribute to their bioactivity.

Research into methoxyphenol compounds, such as eugenol (B1671780) and vanillin, has demonstrated a significant antimicrobial and antifungal potential. mdpi.comresearchgate.neteuropeanreview.org For instance, studies have shown that these compounds can inhibit the growth of common foodborne pathogens and spoilage bacteria. mdpi.comresearchgate.neteuropeanreview.org The antimicrobial action is often attributed to the ability of these lipophilic molecules to interfere with bacterial cell membranes, leading to increased permeability and subsequent cell death. openmedicinalchemistryjournal.com

In the realm of antifungal activity, various derivatives have been synthesized and evaluated. For example, aminothioxanthone derivatives have shown promise against a range of fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. nih.gov Similarly, geranylated phenol and methoxyphenol derivatives have been identified as potent inhibitors of the mycelial growth of Phytophthora cinnamomi, a destructive plant pathogen. nih.gov The activity of these compounds is often correlated with the nature, number, and position of substituent groups on the aromatic ring. nih.gov Naphthoquinones containing a methoxy group have also demonstrated significant antifungal effects against Cryptococcus neoformans. scielo.br The presence of the methoxy group is thought to enhance the lipophilicity and reactivity of these compounds, facilitating their interaction with fungal cell structures. scielo.br

Below is a table summarizing the antimicrobial and antifungal activities of selected analogs.

Compound/Analog ClassTarget OrganismActivity/FindingReference
Eugenol, VanillinEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusAntibacterial activity observed. mdpi.comresearchgate.net
AminothioxanthonesCandida albicans, Aspergillus fumigatus, Trichophyton rubrumInhibition of biofilm formation. nih.gov
Geranylated Phenols/MethoxyphenolsPhytophthora cinnamomiInhibition of mycelial growth. nih.gov
2-methoxynaphthalene-1,4-dione (2-MNQ)Cryptococcus neoformansAntifungal activity with MIC values from 3.12 to 12.5 µg/mL. scielo.br
2-acyl-1,4-benzohydroquinonesCandida krusei, Rhizopus oryzaeSignificant antifungal activity, with MIC values comparable to amphotericin B. researchgate.net

Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of compounds structurally related to this compound has been a significant area of investigation in the search for novel anticancer agents. The presence of both the methoxy and amino or hydroxyl groups on a phenolic ring is a common feature in many natural and synthetic compounds exhibiting anticancer properties.

Methoxyflavone analogs, for example, have been shown to promote cytotoxic activity in various cancer cell lines. mdpi.commdpi.com The methoxy group is believed to play a role in facilitating ligand-protein binding and activating downstream signaling pathways that lead to cell death. mdpi.com Similarly, studies on 2-amino-naphthoquinones have demonstrated relevant cytotoxic activity against a range of human cancer cell lines, with some compounds showing high cytotoxicity and selectivity. nih.gov

The structural configuration, including the position of the methoxy group, can significantly influence the cytotoxic efficacy. For instance, in a series of hydroxylated biphenyl (B1667301) compounds, analogs of curcumin, significant antitumor potential against melanoma cells was observed, with IC50 values in the low micromolar range. mdpi.com Furthermore, a derivative of neocryptolepine, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline, displayed potent and selective cytotoxicity against colorectal cancer cells. nih.gov

The table below presents data on the cytotoxicity of various analogs against different cancer cell lines.

Compound/Analog ClassCancer Cell Line(s)Cytotoxicity (IC50)Reference
Methoxyflavone analogsVarious cancer cell linesPromotes cytotoxic activity mdpi.com
2-Amino-naphthoquinonesHuman cancer cell linesIC50 = 0.49 to 3.89 µg·mL⁻¹ nih.gov
Hydroxylated biphenyls (Compounds 11 and 12)Melanoma cellsIC50 of 1.7 ± 0.5 µM and 2.0 ± 0.7 µM, respectively mdpi.com
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)Colorectal cancer HCT116 cellsIC50 of 0.33 μM nih.gov
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-7 breast cancer cellsIC50 of 4.3 ± 0.11 µg/mL for compound 2 epain.org
(E)-2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenolT47D breast cancer cellsIC50 of 353.038 μg/mL researchgate.net

Pharmacological Investigations in Preclinical Animal Models

Anticancer Activity in Murine Models

The in vitro cytotoxicity of this compound analogs has prompted further investigation into their anticancer efficacy in preclinical animal models. These in vivo studies are crucial for evaluating the therapeutic potential of these compounds in a physiological system.

One notable study investigated the anticancer effects of (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a non-aldehyde analog, in a PA-1 bearing xenograft mouse model of ovarian epithelial cancer. nih.gov The administration of MMPP at a dose of 5 mg/kg resulted in a significant suppression of tumor growth. nih.gov Immunohistochemical analysis of the tumor tissues revealed that MMPP treatment led to a decrease in the expression levels of proteins associated with cell proliferation and survival, such as p-ERK, PCNA, and p-STAT3, while increasing the expression of caspase-3, an indicator of apoptosis. nih.gov

These findings suggest that the anticancer activity of MMPP in this murine model is mediated through the inhibition of key signaling pathways, including ERK and STAT3, ultimately leading to the induction of apoptotic cell death in the cancer cells. nih.gov This study provides a strong rationale for the further development of methoxyphenol derivatives as potential therapeutic agents for ovarian cancer.

Antinociceptive Effects

The potential of this compound analogs as pain-relieving agents has been explored in various preclinical models of nociception. These studies aim to identify novel compounds with analgesic properties that may offer alternatives to existing pain medications.

A study on a novel xanthoxyline derivative, 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran (B130515) (BMDB), demonstrated dose-dependent and long-lasting antinociception in chemical and thermal pain models in mice. nih.gov The effect was observed to be potent, though less so than morphine. nih.gov Interestingly, the analgesic action of BMDB did not appear to involve the opioid system. nih.gov

In another investigation, new coumarin (B35378) derivatives bearing substituted 3,4-dihydro-2H-benzothiazines were evaluated for their antinociceptive properties using the formalin-induced and acetic acid-induced writhing tests in mice. nih.gov Several of these compounds exhibited significant antinociceptive activity, with one derivative showing a better profile than mefenamic acid in the late phase of the formalin test. nih.gov The presence of electron-donating or bulky groups, such as a methoxy group, on the coumarin structure was found to potentially increase the antinociceptive activity in the writhing test. nih.gov

Furthermore, research on triazine derivatives has also indicated antinociceptive effects in mice. epain.org Both vanillin-triazine and phenylpyrazole-triazine derivatives demonstrated the ability to control acute and chronic inflammatory pain. epain.org

Influence on Lipid Metabolism (e.g., Hypolipidemic Activity)

The influence of phenolic compounds, including analogs of this compound, on lipid metabolism has been an area of active research, with a focus on their potential to mitigate dyslipidemia, a key risk factor for cardiovascular diseases.

Studies on various phenolic compounds have demonstrated their ability to regulate lipid levels in preclinical models. For instance, phenolic esters derived from propolis, such as caffeic acid phenethyl ester (CAPE), have been shown to have significant lipid-lowering activities in cell models of steatosis. nih.gov These compounds can prevent intracellular lipid accumulation and modulate the secretion of adipokines. nih.gov

In vivo studies in hyperlipidemic rats treated with extracts from Morus nigra leaves, which are rich in polyphenols like chlorogenic acid, showed a decrease in serum cholesterol and triglycerides, as well as a normalization of lipoprotein levels. scielo.br Similarly, newly synthesized phenolic derivatives have been evaluated for their antihyperlipidemic activity in high-fat diet-fed mice. researchgate.net One such compound demonstrated a minimal increase in body weight and a more prominent improvement in lipid profiles, including an increase in high-density lipoprotein (HDL) cholesterol and a decrease in total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglyceride levels, when compared to the standard drug atorvastatin. researchgate.net

The mechanisms underlying these hypolipidemic effects are thought to involve the modulation of key enzymes and receptors in lipid metabolism, such as HMG-CoA reductase, and the activation of peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov The antioxidant properties of these phenolic compounds may also contribute to their beneficial effects on lipid metabolism by inhibiting lipid peroxidation. scielo.br

Compound/Analog ClassAnimal/Cell ModelEffect on Lipid MetabolismReference
Caffeic acid esters (e.g., CAPE)Cell models of steatosisPrevented intracellular lipid accumulation. nih.gov
Morus nigra leaf extract (rich in polyphenols)Hyperlipidemic ratsDecreased serum cholesterol and triglycerides. scielo.br
Phenolic derivatives (Compound 4a)High-fat diet-fed miceIncreased HDL and decreased total cholesterol, LDL, and triglycerides. researchgate.net
ResveratrolHamsters with diet-induced dyslipidemiaReduced the level and activity of HMG-CoA reductase. nih.gov

Structure Activity Relationship Sar Studies of 2 Aminomethyl 5 Methoxyphenol Derivatives

Correlation of Structural Modifications with Biological Potency

The biological potency of 2-(aminomethyl)-5-methoxyphenol derivatives can be significantly altered by various structural modifications. Key areas of modification include the aminomethyl group, the phenolic hydroxyl group, and the phenyl ring itself.

Modifications to the aminomethyl side chain have a profound impact on activity. For instance, in a series of phenolic derivatives, piperidinomethyl and related analogs were synthesized and evaluated for their oxytocic activity. It was observed that the nature of the amine incorporated into the aminomethyl fragment was a key determinant of potency. nih.gov Specifically, derivatives containing a piperidine (B6355638) ring were generally more active than those with other bases. nih.gov Further substitution on the piperidine ring, such as methylation at the α-position to the nitrogen, was found to enhance the activity of both piperidine and morpholine (B109124) derivatives. nih.gov

The substitution pattern on the aromatic ring also plays a crucial role. In studies of 2,5-dimethoxyphenylpiperidines as serotonin (B10506) 5-HT2A receptor agonists, deletion of the 5-methoxy group led to a significant decrease in agonist potency. nih.gov This highlights the importance of the methoxy (B1213986) group at the 5-position for maintaining high affinity and efficacy at this particular receptor. Similarly, the absence of both methoxy groups was detrimental to the activity. nih.gov

The introduction of different substituents at various positions on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, in a series of 4-substituted 2,5-dimethoxyphenylisopropylamine analogs, the lipophilic and electronic nature of the substituent at the 4-position was found to be a key factor in their binding affinity at 5-HT2A and 5-HT2B serotonin receptors. nih.gov

Furthermore, modifications at the 5''-position of 4,5-disubstituted aminoglycoside antibiotics, which share some structural motifs with aminophenol derivatives, have been shown to unpredictably affect activity and target selectivity. nih.gov While some modifications are well-tolerated, others, such as the introduction of a 5''-amino group, can lead to parent-like activity but with reduced selectivity. nih.gov This underscores the subtle and often unpredictable nature of SAR, where even small changes can lead to significant differences in the biological profile.

A study on aminomethyl derivatives of 2-methoxyphenol as antioxidants revealed that the specific structure of the aminomethyl group influences their efficacy. For instance, 4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) and 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA) exhibited different antioxidant activities in thermal and storage stability tests of coconut oil. foodandnutritionjournal.orgresearchgate.net

The following table summarizes the effect of various structural modifications on the biological potency of this compound derivatives and related compounds.

Compound/Series Modification Effect on Biological Potency Biological Target/Activity
Phenolic derivativesSubstitution of aminomethyl group with piperidinomethylIncreased oxytocic activity compared to other bases. nih.govOxytocic activity
2,5-DimethoxyphenylpiperidinesDeletion of 5-methoxy group20-fold drop in agonist potency. nih.gov5-HT2A receptor agonism
2,5-DimethoxyphenylpiperidinesDeletion of both methoxy groupsNegligible agonist activity. nih.gov5-HT2A and 5-HT2C receptor agonism
4-Substituted 2,5-dimethoxyphenylisopropylaminesVariation of lipophilic and electronic character of 4-substituentInfluenced binding affinity. nih.gov5-HT2A and 5-HT2B receptor binding
4,5-Disubstituted aminoglycosides5''-amino modificationParent-like activity but reduced selectivity. nih.govAntibacterial activity
2-Methoxyphenol derivativesIntroduction of morpholinomethyl and pyrrolidinylmethyl groupsVaried antioxidant efficacy. foodandnutritionjournal.orgresearchgate.netAntioxidant activity

Impact of Substituent Position and Nature on Activity Profiles

The position and chemical nature of substituents on the this compound scaffold are critical determinants of the resulting compound's activity profile, including its potency and selectivity.

The position of the methoxy group has been shown to be a significant factor. In a study of pyrimidine-2(1H)-selenone derivatives, the position of a methoxy substituent on a phenyl ring influenced the antimicrobial activity. nih.gov While this study is on a different core structure, it highlights the general principle that isomeric position can drastically alter biological outcomes. In the context of this compound, the specific placement of the methoxy and hydroxyl groups is key to its inherent properties. For example, in the development of 12-lipoxygenase inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, the 2-hydroxy-3-methoxy substitution pattern was part of the optimized pharmacophore. nih.gov

The nature of the substituent is equally important. In the case of 2,5-dimethoxyphenethylamine derivatives, often referred to as "2C-X" compounds, the introduction of a lipophilic substituent at the 4-position generally leads to increased agonist potency at 5-HT₂ receptors. nih.gov This demonstrates that modulating the lipophilicity at specific positions can enhance receptor interactions.

Furthermore, the nature of the amine in the aminomethyl group significantly impacts activity. As mentioned previously, piperidinomethyl derivatives of phenols displayed higher oxytocic activity compared to derivatives with other basic groups. nih.gov This suggests that the size, shape, and basicity of the cyclic amine are crucial for optimal interaction with the oxytocic receptor.

The interplay between substituent position and nature is also evident in studies of 2,5-dimethoxyphenylpiperidines. Deletion of the 2-methoxy group resulted in a more than 500-fold drop in potency at the 5-HT2A receptor, a much more pronounced effect than the 20-fold drop observed upon deletion of the 5-methoxy group. nih.gov This indicates a greater sensitivity of the receptor to the substituent at the 2-position.

The following table illustrates the impact of substituent position and nature on the activity of related phenolic compounds.

Scaffold Substituent and Position Nature of Substituent Impact on Activity
2,5-Dimethoxyphenylpiperidines2-Methoxy groupMethoxyDeletion led to a >500-fold drop in 5-HT2A agonist potency. nih.gov
2,5-Dimethoxyphenylpiperidines5-Methoxy groupMethoxyDeletion led to a 20-fold drop in 5-HT2A agonist potency. nih.gov
2,5-Dimethoxyphenethylamines4-PositionLipophilic groupGenerally increased agonist potency at 5-HT₂ receptors. nih.gov
Phenolic derivativesAminomethyl groupPiperidineMore active for oxytocic activity than other bases. nih.gov
Pyrimidine-2(1H)-selenonesPhenyl ringMethoxy group (ortho, meta, para)Position influenced antimicrobial activity. nih.gov

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in drug design to improve the properties of a lead compound while maintaining or enhancing its biological activity. nih.govnih.gov This involves substituting a functional group with another group that has similar physical or chemical properties.

In the context of this compound derivatives, several bioisosteric replacements can be envisioned. For instance, the phenolic hydroxyl group could be replaced with other groups capable of acting as hydrogen bond donors, such as a thiol or an amino group. u-tokyo.ac.jp The interchangeability of hydroxyl and amino groups is a classic example of bioisosterism. u-tokyo.ac.jp

The methoxy group could also be a target for bioisosteric replacement. For example, replacing a methoxy group with a fluorine atom is a common strategy to modulate metabolic stability and binding affinity. u-tokyo.ac.jp The fluorine atom is similar in size to a hydrogen atom but possesses unique electronic properties. nih.gov

The aromatic ring system itself can be replaced by various heteroaromatic rings. For example, a triazole ring has been successfully used as a bioisostere for an amide bond, mimicking its trans configuration and offering resistance to enzymatic cleavage. nih.gov While not a direct replacement for the phenol (B47542) ring, this illustrates the principle of using heterocyclic scaffolds to mimic key structural features.

A practical example of bioisosteric replacement can be seen in the development of novel anti-inflammatory agents. In a series of foodandnutritionjournal.orgresearchgate.netnih.govtriazino[2,3-c]quinazolines, the replacement of a methylthiopropionate fragment with an ethylthioacetate fragment resulted in a significant increase in anti-inflammatory activity. nih.gov This highlights how subtle changes in a side chain, guided by the principles of bioisosterism, can lead to improved pharmacological effects. nih.gov

The following table provides examples of potential and applied bioisosteric replacements relevant to the this compound scaffold.

Original Functional Group Potential Bioisosteric Replacement Rationale/Potential Effect Reference Example Class
Phenolic Hydroxyl (-OH)Thiol (-SH), Amino (-NH₂)Similar hydrogen bonding capacity. u-tokyo.ac.jpGeneral drug design
Methoxy (-OCH₃)Fluorine (-F)Similar size, altered electronics and metabolic stability. nih.govu-tokyo.ac.jpGeneral drug design
Phenyl RingHeterocyclic rings (e.g., pyridine, thiophene)Maintain aromaticity, alter electronic distribution and solubility.General drug design
Amide Bond (in related structures)1,2,3-TriazoleMimics trans configuration, enhances metabolic stability. nih.govHIV-1 Vif antagonists
MethylthiopropionateEthylthioacetateImproved biological activity. nih.gov foodandnutritionjournal.orgresearchgate.netnih.govtriazino[2,3-c]quinazolines

Role of Stereochemistry in Activity

Stereochemistry often plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit different affinities and efficacies for their biological targets. This is due to the three-dimensional nature of receptor binding sites and enzyme active sites.

In the context of aminomethylphenol derivatives, the introduction of a chiral center, for example, by substitution on the aminomethyl side chain, can lead to enantiomers with distinct pharmacological profiles. A notable example is found in a study of 2'-methyl piperidinomethyl phenols, where the levorotatory (-) form was found to be more active as an oxytocic agent than the dextrorotatory (+) form. nih.gov This demonstrates that the stereochemical configuration at the chiral center directly influences the interaction with the target receptor, leading to a difference in biological response.

Similarly, in the field of serotonin receptor agonists, the spatial orientation of the side chain is a critical determinant of activity. For conformationally restrained analogs of 2,5-dimethoxyphenethylamines, the biological activity typically resides primarily in a single enantiomer. nih.gov This underscores the importance of a specific three-dimensional arrangement of functional groups for optimal receptor binding and activation.

The following table summarizes the observed role of stereochemistry in the activity of related aminophenol derivatives.

Compound Series Chiral Center Stereoisomers Observed Difference in Activity
2'-Methyl piperidinomethyl phenolsα-carbon to the piperidine nitrogen(-) and (+) formsThe (-) form was more active as an oxytocic agent. nih.gov
Conformationally restrained 2,5-dimethoxyphenethylamine analogsVarious, depending on the specific analogEnantiomersBiological activity typically resides in a single enantiomer. nih.gov

Advanced Analytical Methodologies for 2 Aminomethyl 5 Methoxyphenol Research

Chromatographic Techniques for Purity and Separation

Chromatography is the cornerstone of chemical separation, enabling the isolation of a target compound from impurities and by-products. For a polar, aromatic compound like 2-(Aminomethyl)-5-methoxyphenol, liquid chromatography is the most suitable approach.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. monadlabtech.com It is highly applicable for analyzing non-volatile compounds like this compound. The most common mode for this type of analysis would be Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar aqueous-organic mixture. mdpi.comlibretexts.org

In a typical RP-HPLC method, this compound would be separated from non-polar impurities, which would be more strongly retained on the column, and from highly polar impurities, which would elute earlier. The retention time of the compound is a key qualitative parameter, while the area under the chromatographic peak is proportional to its concentration, allowing for quantitative analysis. monadlabtech.com A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the organic solvent percentage), is often employed to ensure efficient elution of all components in a reasonable timeframe. libretexts.org

Table 1: Exemplary HPLC Parameters for Method Development This table presents a typical starting point for developing an analytical method for this compound, not established experimental data.

ParameterSuggested ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides a non-polar stationary phase for effective reversed-phase separation.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to protonate the amine group, ensuring good peak shape. Acetonitrile is the organic modifier used to elute the compound.
Elution Mode GradientAllows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detector UV-Vis (e.g., at 275 nm) or PDAThe aromatic ring of the phenol (B47542) allows for strong UV absorbance for detection and quantification.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from HPLC, utilizing columns packed with sub-2 µm particles. creative-proteomics.comijariie.com This reduction in particle size, coupled with instrumentation that can handle much higher system pressures, results in dramatic increases in resolution, sensitivity, and speed of analysis. waters.comijsrtjournal.com A separation that might take 10-20 minutes on an HPLC system could potentially be completed in 1-3 minutes using UPLC, without sacrificing separation quality. humanjournals.com

The principles of separation remain the same as in HPLC, but the efficiency is far greater. humanjournals.com This allows for higher throughput screening and more detailed separation of closely related impurities. A method initially developed on an HPLC system can often be transferred to a UPLC platform to gain significant advantages in performance and reduce solvent consumption. ijariie.com

Hyphenated Techniques (e.g., LC-MS) for Comprehensive Analysis

To gain deeper structural information, liquid chromatography is often "hyphenated" with mass spectrometry (MS). LC-MS combines the separation power of LC with the mass analysis capabilities of MS, making it one of the most powerful tools in modern analytical chemistry. wikipedia.orgedpsciences.org While the LC separates the components of a mixture, the MS provides mass information that confirms the identity and structure of the compounds. nih.gov

For this compound, an LC-MS analysis would provide its mass-to-charge ratio (m/z), which is a direct measure of its molecular weight. Using soft ionization techniques like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula with a high degree of confidence. nih.gov

Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented to create a characteristic pattern of product ions, which serves as a structural fingerprint. nih.gov While no published experimental mass spectrometry data for this compound is readily available, predictive models can generate theoretical values that are crucial for its identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Data predicted for the parent compound C₈H₁₁NO₂ using computational tools. Source: PubChemLite. uni.lu

AdductPredicted m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 154.08626130.1
[M+Na]⁺ 176.06820138.5
[M+K]⁺ 192.04214136.5
[M+NH₄]⁺ 171.11280150.5
[M-H]⁻ 152.07170132.5

Methodologies for Quantitative and Qualitative Analysis

The techniques described above are used for both qualitative and quantitative purposes. drawellanalytical.comyoutube.com

Qualitative Analysis: This involves identifying the compound. In the context of this compound, qualitative analysis would be performed by:

HPLC/UPLC: Matching the retention time of the peak in a sample to that of a certified reference standard of this compound run under the identical conditions. monadlabtech.com

LC-MS: Confirming that the peak at the correct retention time has the expected mass-to-charge ratio (e.g., 154.08626 for the [M+H]⁺ ion). Further confirmation is obtained if the MS/MS fragmentation pattern matches that of the reference standard. nih.gov

Quantitative Analysis: This involves determining the exact amount or concentration of the compound in a sample. youtube.com The most common method for quantification using HPLC or LC-MS is the external standard method. This involves:

Preparing a series of solutions (calibration standards) containing known concentrations of a pure this compound reference standard.

Analyzing these standards by HPLC-UV or LC-MS to generate a calibration curve, which plots the peak area against the concentration.

Analyzing the unknown sample under the same conditions.

Determining the concentration of this compound in the sample by comparing its peak area to the calibration curve. monadlabtech.comslideshare.net

This dual qualitative and quantitative approach ensures not only that the correct compound is present but also that it meets the required concentration or purity specifications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-5-methoxyphenol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution on a phenolic scaffold. For example, introducing an aminomethyl group to 5-methoxyphenol using formaldehyde and ammonium chloride under acidic conditions . Optimization involves:

  • Catalysts : Use of mild reducing agents (e.g., sodium cyanoborohydride) to minimize over-reduction.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature : Controlled heating (60–80°C) balances reaction rate and side-product formation .

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

  • Key Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy at C5, aminomethyl at C2) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 189.64 g/mol for the hydrochloride salt) .
  • HPLC : Purity assessment (>95%) with UV detection at 280 nm .
    • Validation : Cross-referencing with PubChem CID 91647749 and CAS 1803591-93-6 ensures data consistency .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Key Precautions :

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy position) influence the bioactivity of this compound analogs?

  • Structure-Activity Insights :

  • Halogenation : Chlorine at C4 (as in 2-(Aminomethyl)-4-chloro-5-methoxyphenol) increases antimicrobial potency by enhancing electrophilicity .
  • Methoxy Position : Shifting methoxy from C5 to C3 reduces antioxidant activity due to steric hindrance .
    • Experimental Design : Compare IC50_{50} values in bioassays (e.g., DPPH radical scavenging) across analogs .

Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

  • Strategies :

  • Dose-Response Studies : Evaluate activity thresholds (e.g., neuroprotection at 10 µM vs. cytotoxicity >50 µM) .
  • Cell Line Specificity : Test across multiple models (e.g., SH-SY5Y neurons vs. HeLa cells) to identify target selectivity .
  • Metabolite Analysis : Assess if observed effects arise from parent compound or metabolites (e.g., oxidation to quinones) .

Q. What metabolic pathways are predicted for this compound, and how can they be experimentally validated?

  • Predicted Pathways :

  • Oxidation : Conversion to 2-(hydroxymethyl)-5-methoxyphenol via aldehyde dehydrogenase .
  • Conjugation : Glucuronidation or sulfation at the phenolic OH group .
    • Validation Methods :
  • LC-MS/MS : Identify phase I/II metabolites in hepatocyte incubations.
  • Isotope Labeling : Track 13^{13}C-labeled compounds in in vivo models .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized receptors (e.g., NMDA receptors).
  • Molecular Docking : Use crystallographic data (PDB ID: 7NMDA) to predict binding poses of the aminomethyl group .
  • Functional Assays : Electrophysiology (patch-clamp) to assess receptor modulation .

Q. What strategies optimize catalytic systems for green synthesis of this compound?

  • Approaches :

  • Biocatalysis : Use transaminases for enantioselective amination under aqueous conditions .
  • Microwave Assistance : Reduce reaction time from hours to minutes while maintaining >90% yield .
  • Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.